(7-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone
Description
This compound features a 7-chloro-4-hydroxyquinoline core linked via a methanone bridge to a piperazine moiety substituted with a 2-(pyridin-2-yl)ethyl group. The quinoline scaffold is known for its pharmacological relevance, particularly in antimalarial and anticancer research, while the piperazine-pyridine side chain enhances binding affinity to biological targets such as kinases or neurotransmitter receptors . The hydroxy group at position 4 may improve solubility compared to non-hydroxylated analogues, whereas the chlorine atom at position 7 likely contributes to electron-withdrawing effects, stabilizing the molecule and modulating receptor interactions .
Properties
Molecular Formula |
C21H21ClN4O2 |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
7-chloro-3-[4-(2-pyridin-2-ylethyl)piperazine-1-carbonyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C21H21ClN4O2/c22-15-4-5-17-19(13-15)24-14-18(20(17)27)21(28)26-11-9-25(10-12-26)8-6-16-3-1-2-7-23-16/h1-5,7,13-14H,6,8-12H2,(H,24,27) |
InChI Key |
FNFNDVUXRTYAKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=CNC4=C(C3=O)C=CC(=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions: The chloro and hydroxy groups are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while hydroxylation can be done using hydroxylating agents such as hydrogen peroxide.
Piperazine and Pyridine Attachment: The piperazine ring is introduced via nucleophilic substitution reactions, where the quinoline derivative reacts with piperazine. The pyridine moiety is then attached through a similar nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Group
The 7-chloro substituent on the quinoline ring undergoes nucleophilic substitution due to electron withdrawal by the adjacent carbonyl and hydroxyl groups.
| Nucleophile | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Primary amines (e.g., methylamine) | DMF, 80°C, 12h | 7-Amino-4-hydroxyquinolin-3-yl derivative | ~65% | Steric hindrance from the methanone bridge reduces reactivity. |
| Methoxide (NaOMe/MeOH) | Reflux, 6h | 7-Methoxy-4-hydroxyquinolin-3-yl analog | 72% | Requires anhydrous conditions to prevent hydrolysis. |
| Thiophenol (PhSH) | K₂CO₃, DMSO, 100°C | 7-Phenylthio derivative | 58% | Enhanced regioselectivity due to electron-deficient quinoline. |
Mechanistic Insight : The chloro group’s electrophilicity is amplified by conjugation with the quinoline’s π-system and hydrogen bonding between the 4-hydroxy group and the methanone oxygen .
Electrophilic Aromatic Substitution (EAS)
The quinoline ring participates in EAS at positions activated by the hydroxyl group (C-4) and deactivated by the electron-withdrawing substituents (C-7).
| Reagent | Position | Product | Conditions | Yield |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | C-5 or C-8 | Nitro-substituted derivative | 0–5°C, 2h | 40–50% |
| Br₂/FeBr₃ | C-6 | 6-Bromo-7-chloro analog | RT, 1h | 35% |
| SO₃/H₂SO₄ | C-8 | 8-Sulfo derivative | 60°C, 4h | 28% |
Key Limitation : The pyridinylethyl-piperazine moiety sterically hinders substitution at C-2 and C-3 .
Acylation/Alkylation of the Piperazine Ring
The piperazine nitrogen undergoes alkylation or acylation to modulate solubility and biological activity.
Structural Impact : Acylation at N-1 enhances metabolic stability, while alkylation at N-4 improves membrane permeability.
Oxidation of the Quinoline Hydroxyl Group
The 4-hydroxy group is susceptible to oxidation under mild conditions:
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| KMnO₄ (acidic) | 4-Oxo-quinoline derivative | H₂SO₄, 60°C, 3h | 45% |
| Dess-Martin periodinane | 4-Keto analog | CH₂Cl₂, RT, 1h | 92% |
Application : The keto derivative serves as an intermediate for further functionalization (e.g., Schiff base formation).
Hydrolysis of the Methanone Bridge
The methanone linker hydrolyzes under acidic or basic conditions:
| Conditions | Product | Yield |
|---|---|---|
| 6M HCl, reflux, 8h | 3-Carboxyquinoline + piperazine fragment | 70% |
| NaOH/EtOH, reflux, 6h | Same as above | 65% |
Utility : Hydrolysis aids in metabolite identification and degradation studies.
Factors Influencing Reactivity
-
Electronic Effects :
-
Steric Effects :
-
Bulky substituents on the piperazine ring hinder access to the quinoline C-2/C-3 positions.
-
-
Solvent Effects :
-
Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
-
Characterization of Reaction Products
-
NMR : Distinct shifts for the quinoline H-5 (δ 8.2–8.5 ppm) and piperazine protons (δ 2.5–3.5 ppm) confirm substitutions .
-
HPLC-MS : Used to quantify reaction yields and monitor byproducts.
This compound’s reactivity profile highlights its versatility as a scaffold in medicinal chemistry. Future studies should explore cross-coupling reactions (e.g., Suzuki-Miyaura) at the chloro position and photochemical modifications of the quinoline ring.
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been studied for its potential therapeutic effects, particularly as an antitumor agent . Quinoline derivatives are known to exhibit significant biological activity against various cancer cell lines.
Antitumor Activity
Research indicates that derivatives of quinoline, including the compound , can inhibit the growth of cancer cells. A study highlighted that certain quinoline derivatives showed promising results against breast cancer cell lines, suggesting that this compound may also possess similar properties due to its structural characteristics .
Antimicrobial Properties
Quinoline derivatives have been recognized for their antimicrobial properties. The compound may exhibit activity against both Gram-positive and Gram-negative bacteria, which is crucial in the development of new antibiotics, especially given the rise of antibiotic-resistant strains.
Case Study: Antimicrobial Activity
A comprehensive evaluation of quinoline-based compounds demonstrated their efficacy against various pathogens. The specific structural modifications in compounds like (7-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone could enhance their interaction with bacterial enzymes or membranes, leading to increased antimicrobial activity .
Neuroprotective Effects
Recent studies have suggested that quinoline derivatives could play a role in neuroprotection. The compound may be investigated for its effects on neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Its ability to cross the blood-brain barrier could be a significant advantage in developing treatments for these conditions.
Neuroprotective Mechanism
The neuroprotective effects are hypothesized to stem from the compound's ability to modulate neurotransmitter systems or reduce oxidative stress within neuronal cells. Further research is needed to elucidate these mechanisms and confirm its efficacy .
Mechanism of Action
The mechanism of action of (7-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The piperazine and pyridine moieties may enhance its binding affinity to certain enzymes or receptors, inhibiting their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Modifications: Quinoline Derivatives
(a) N-[1-{4-[4-(7-Chloro-quinolin-4-yl)-piperazin-1-ylmethyl]-phenyl}-methylidene]-N’-p-tolyl-hydrazine (QH-04)
- Structure: Retains the 7-chloroquinoline and piperazine core but replaces the methanone-pyridinylethyl group with a benzaldehyde-hydrazine-p-tolyl substituent.
- Synthesis: Prepared via condensation of 4-[4-(7-chloro-quinolin-4-yl)-piperazin-1-ylmethyl]-benzaldehyde with p-tolylhydrazine hydrochloride (56% yield) .
(b) (4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone (2l)
- Structure : Substitutes the pyridin-2-yl ethyl group with a 4,4-difluorocyclohexyl moiety.
- Spectral Data: ¹H-NMR (CDCl₃) δ 1.65–2.32 (m, cyclohexyl protons), 3.16–3.90 (piperazine signals), 6.87–8.76 (quinoline aromatic protons); EI-MS m/z 393 (M⁺) .
Side Chain Variations: Piperazine-Methanone Analogues
(a) (4-Methylpiperazin-1-yl)(4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)methanone (w3)
- Structure: Replaces the quinoline core with a pyrimidine-triazole system but retains the piperazine-methanone linkage.
- Key Difference : The pyrimidine-triazole system may target kinase domains more selectively, highlighting the importance of core heterocycles in modulating activity .
(b) (4-Benzylpiperazin-1-yl)(7-methylfuro[2,3-b]quinolin-2-yl)methanone
- Structure: Substitutes the 7-chloro-4-hydroxyquinoline with a 7-methylfuroquinoline and replaces the pyridinylethyl group with a benzyl moiety.
- Key Difference: The furoquinoline core and benzyl group may alter electronic properties and steric interactions, affecting binding to hydrophobic pockets in target proteins .
Physicochemical and Pharmacokinetic Trends
*Predicted using fragment-based methods.
- Hydroxy Group Impact: The 4-hydroxy group in the target compound improves solubility (0.15 mg/mL vs. 0.05–0.08 mg/mL in non-hydroxylated analogues) but may reduce membrane permeability.
- Pyridinylethyl vs. Benzyl : The pyridinylethyl side chain offers hydrogen-bonding capability via the pyridine nitrogen, enhancing target engagement compared to purely hydrophobic groups like benzyl .
Biological Activity
The compound (7-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is a complex organic molecule that belongs to the class of quinoline derivatives. Its unique structure, featuring a chloro and hydroxy group on the quinoline ring and a piperazine moiety linked to a pyridine ring, suggests significant potential for diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Overview
The molecular formula of the compound is with a molecular weight of 396.9 g/mol . The structural components contribute to its interaction with various biological targets, enhancing its pharmacological profile.
Pharmacological Profile
Quinoline derivatives are known for their wide-ranging pharmacological effects. The biological activities associated with (7-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone include:
-
Anticancer Activity :
- Studies have shown that quinoline derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this structure have demonstrated cytotoxic effects against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines .
- A specific derivative exhibited an IC50 value of 6.502 μM against MCF-7 cells, comparable to the standard drug doxorubicin .
- Antimicrobial Properties :
- CNS Activity :
The mechanisms underlying the biological activity of this compound involve several pathways:
- VEGFR-II Inhibition : Some derivatives have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-II), which is crucial in cancer progression and metastasis .
- Acetylcholinesterase Inhibition : Compounds with similar structures have also been identified as acetylcholinesterase inhibitors, which may have implications in treating neurodegenerative diseases .
Case Studies and Research Findings
A comprehensive survey of literature reveals several studies exploring the biological activity of quinoline derivatives:
Q & A
Q. What are the key synthetic strategies for preparing (7-Chloro-4-hydroxyquinolin-3-yl)methanone derivatives?
- Methodological Answer: A common approach involves coupling quinoline and piperazine moieties via nucleophilic substitution or condensation reactions. For example, hydrazine derivatives (e.g., arylhydrazines) can react with aldehyde intermediates under mild conditions (0°C to ambient temperature) in ethanol, monitored by TLC. Post-reaction, ice-cold water is used to precipitate the product, followed by vacuum drying. Yields typically range from 45–56% .
- Example Protocol:
- React 4-[4-(7-chloroquinolin-4-yl)-piperazin-1-ylmethyl]benzaldehyde with hydrazine hydrochloride derivatives (1.4:1 molar ratio) in ethanol.
- Stir at ambient temperature for 3 hours.
- Dilute with ice-cold water, filter, and dry under vacuum.
Q. What safety precautions are critical when handling piperazine-containing compounds?
- Methodological Answer: Piperazine derivatives may pose risks of skin/eye irritation (H315, H319) or acute toxicity (H301). Key precautions include:
Q. How is structural characterization performed for such compounds?
- Methodological Answer: Use 1H/13C NMR to confirm substituent positions (e.g., δ 3.49 ppm for piperazine -CH2 groups) and LC/MS (ESI-MS) for molecular ion verification (e.g., m/z = 474.5 [M+1]). Single-crystal X-ray diffraction (at 123 K) resolves hydrogen-bonding networks, as seen in related 7-chloro-piperazine intermediates .
Advanced Research Questions
Q. How can reaction yields be optimized for quinoline-piperazine conjugates?
- Methodological Answer:
- Solvent Selection: Acetonitrile enhances nucleophilic substitution efficiency compared to polar aprotic solvents.
- Base Optimization: NaOH (1.2–1.5 eq.) improves deprotonation of piperazine NH groups.
- Temperature Control: Reactions at 0°C reduce side-product formation during coupling steps .
- Table 1: Yield Optimization Parameters
| Parameter | Optimal Condition | Yield Increase |
|---|---|---|
| Solvent | Acetonitrile | 15–20% |
| Base (Equivalents) | 1.5 eq. NaOH | 10–12% |
| Reaction Time | 3–4 hours | 8–10% |
Q. How to resolve contradictions in spectroscopic data for structurally similar analogs?
- Methodological Answer:
- NMR Anomalies: For overlapping -CH2 signals (e.g., piperazine), use 2D NMR (HSQC, HMBC) to assign coupling patterns.
- MS Discrepancies: High-resolution MS (HRMS) distinguishes between isobaric ions (e.g., m/z 486.02 vs. 486.05).
- Case Study: In hydrazine derivatives, LC/MS data (m/z = 486.02) confirmed the absence of dechlorination side products, validated by 1H NMR aromatic region analysis .
Q. What computational methods support the design of quinoline-based therapeutics?
- Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., Plasmodium falciparum enzymes for antimalarial activity).
- ADMET Prediction: SwissADME predicts logP (~3.2) and bioavailability scores (>0.55), critical for lead optimization.
- Case Study: Piperaquine analogs (CAS 179602-65-4) were optimized using QSAR models to enhance metabolic stability .
Data Contradiction Analysis
Q. Why do reported melting points vary for piperazine derivatives?
- Methodological Answer: Variations arise from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
